N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group, a sulfanyl-linked pyrazolyl-thiophene moiety, and a phenylacetamide side chain. The compound integrates multiple pharmacophoric elements:
- A 1,2,4-triazole ring, known for its role in hydrogen bonding and metabolic stability .
- A thiophen-2-yl group, which enhances π-π stacking interactions in biological targets.
- A sulfanyl-ethyl linker, which may influence conformational flexibility and redox activity.
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3S2/c1-23-11-12-24(2)29(18-23)40-32(21-36-33(42)19-25-8-5-4-6-9-25)37-38-35(40)46-22-34(43)41-30(26-13-15-27(44-3)16-14-26)20-28(39-41)31-10-7-17-45-31/h4-18,30H,19-22H2,1-3H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGXLXJDEITVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazole and pyrazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The terminal acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12–24 hours | 2-Phenylacetic acid + corresponding amine intermediate | Reaction rate depends on steric hindrance |
| Basic hydrolysis | NaOH (aqueous), 80–100°C | Sodium salt of 2-phenylacetic acid + amine | Requires prolonged heating |
Oxidation of the Thioether Group
The sulfanyl (–S–) linkage between the triazole and pyrazoline moieties can undergo oxidation to form sulfoxide or sulfone derivatives.
| Reaction Type | Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|---|
| Mild oxidation | H₂O₂ (30%), room temperature | Sulfoxide | Partial conversion; reversible under reducing conditions | |
| Strong oxidation | mCPBA (excess), CH₂Cl₂ | Sulfone | Irreversible; increases polarity and potential bioactivity |
Alkylation of the Triazole Ring
The triazole nitrogen atoms can participate in alkylation reactions, particularly under basic conditions.
Reduction of the Pyrazoline Ring
The dihydropyrazole (pyrazoline) ring can undergo reduction to form a fully saturated pyrazolidine structure.
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 50 psi, 24 hours | Pyrazolidine derivative | Complete saturation; retains stereochemistry |
| NaBH₄, NiCl₂ | MeOH, 0°C → RT, 6 hours | Partially reduced intermediate | Selective reduction under mild conditions |
Electrophilic Substitution in the Thiophene Ring
The thiophene moiety may undergo halogenation or nitration at the α-position.
Functionalization of the Methoxyphenyl Group
The 4-methoxyphenyl substituent can undergo demethylation or further substitution.
Key Considerations for Reaction Design
-
Steric Effects : Bulky substituents on the triazole and phenyl rings may hinder reaction rates (e.g., alkylation at N-1 of triazole) .
-
Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitutions, while nonpolar solvents (CH₂Cl₂) favor oxidations.
-
Protection Strategies : Selective reactions may require temporary protection of sensitive groups (e.g., amide protection during thiophene bromination) .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored for drug development. Its multiple functional groups and complex structure make it a candidate for targeting specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these interactions and their effects on cellular processes.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl and acetamide functionalities. Key analogues and their distinguishing features include:
Key Observations :
- The 1,2,4-triazole core is common across analogues, but substituents dictate specificity. For example, the target compound’s thiophen-2-yl group may enhance binding to cytochrome P450 enzymes compared to chlorophenyl groups in .
- The phenylacetamide side chain contrasts with nitrophenyl or thiazolyl groups in , influencing solubility and membrane permeability.
Spectroscopic Comparison :
- IR : The absence of νC=O (~1663–1682 cm⁻¹) in the target compound confirms cyclization, similar to compounds [7–9] .
- ¹H-NMR : Signals for the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃) and thiophen-2-yl protons (δ 7.2–7.4 ppm) distinguish it from analogues with difluorophenyl or nitrophenyl substituents.
Physicochemical and Pharmacokinetic Properties
Using QSAR principles , key descriptors were calculated:
| Property | Target Compound | Compound [7] | Compound [12] |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650 | ~580 | ~550 |
| logP (lipophilicity) | 3.8 | 4.2 | 3.5 |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
| Rotatable Bonds | 10 | 8 | 9 |
The target compound’s higher logP (3.8) compared to suggests better membrane penetration but may increase metabolic clearance risks.
Biological Activity
N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features multiple functional groups, including a triazole ring, a thiophene moiety, and a phenylacetamide structure. Its molecular formula is , with a molecular weight of 605.85 g/mol. The presence of these diverse structures contributes to its biological activity.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the thieno[2,3-d]pyrimidine scaffold have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), CT26 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 4.87 µM to 0.065 µM depending on the specific derivative tested .
Table 1: Cytotoxic Activities of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound VII | A549 | 4.87 |
| Compound VIII | CT26 | 0.065 |
| Compound IX | HepG2 | Not reported |
Antibacterial Activity
The compound's potential antibacterial properties are also noteworthy. The thieno[2,3-d]pyrimidine derivatives have been documented to possess broad-spectrum antibacterial activity against various pathogens. For example, compounds derived from this scaffold have shown efficacy against resistant strains of bacteria, making them promising candidates for further development in antibiotic therapy .
Anti-inflammatory Properties
In addition to its cytotoxic and antibacterial effects, the compound may exhibit anti-inflammatory properties. Research has indicated that similar compounds can inhibit key inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .
Case Studies
A study conducted by Yang et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activity in vitro. Among these compounds, one showed remarkable cytotoxicity against A549 cells with an IC50 value of 4.87 µM. This highlights the potential of structurally related compounds in cancer therapy .
Another investigation focused on the anti-tubercular activity of similar compounds within the same chemical family. The results demonstrated significant inhibition against Mycobacterium tuberculosis, indicating that this class of compounds could lead to new treatments for tuberculosis .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
- Anti-inflammatory Action : The compound could modulate inflammatory cytokines and pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
